3-Bromo-5-fluoro-1-(p-toluenesulfonyl)indole
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Overview
Description
3-Bromo-5-fluoro-1-(p-toluenesulfonyl)indole is a synthetic organic compound with the molecular formula C15H11BrFNO2S. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. This compound is characterized by the presence of bromine, fluorine, and a p-toluenesulfonyl group attached to the indole core, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-1-(p-toluenesulfonyl)indole typically involves the bromination and fluorination of an indole precursor, followed by the introduction of the p-toluenesulfonyl group. One common method includes the following steps:
Bromination: The indole precursor is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) to introduce the bromine atom at the 3-position.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 5-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluoro-1-(p-toluenesulfonyl)indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the indole core or the attached substituents.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce complex indole-based structures .
Scientific Research Applications
3-Bromo-5-fluoro-1-(p-toluenesulfonyl)indole has diverse applications in scientific research, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is used in the study of biological pathways and the development of bioactive molecules.
Medicine: It is explored for its potential therapeutic properties and as a building block in drug discovery.
Industry: The compound is utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoro-1-(p-toluenesulfonyl)indole involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and the p-toluenesulfonyl group can influence its binding affinity and selectivity towards biological receptors. The compound may act as an inhibitor or modulator of enzymatic activities, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-(p-toluenesulfonyl)indole: Lacks the fluorine atom, which may affect its reactivity and biological activity.
5-Fluoro-1-(p-toluenesulfonyl)indole: Lacks the bromine atom, which can influence its chemical properties and applications.
3-Bromo-6-fluoro-1-(p-toluenesulfonyl)indole: Similar structure with the fluorine atom at the 6-position instead of the 5-position
Uniqueness
3-Bromo-5-fluoro-1-(p-toluenesulfonyl)indole is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly impact its chemical reactivity and biological interactions. This unique structure makes it a valuable compound for targeted synthesis and research applications .
Properties
IUPAC Name |
3-bromo-5-fluoro-1-(4-methylphenyl)sulfonylindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrFNO2S/c1-10-2-5-12(6-3-10)21(19,20)18-9-14(16)13-8-11(17)4-7-15(13)18/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWFEADJNZQXFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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